1,1,1-Trifluoro-3-heptyne-2-one

説明

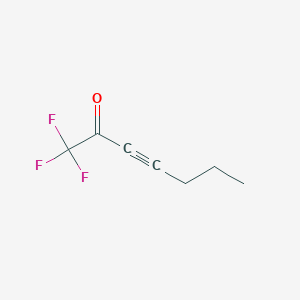

1,1,1-Trifluoro-3-heptyne-2-one is a fluorinated alkyne-ketone compound characterized by a trifluoromethyl group (-CF₃) attached to a ketone moiety and a heptyne chain. While direct data on this compound are sparse in the provided evidence, its structural analogs (e.g., trifluoromethyl-substituted ketones and alkynes) suggest unique physicochemical properties. The alkyne functionality (C≡C) may confer reactivity in click chemistry or polymerization processes.

特性

CAS番号 |

105439-84-7 |

|---|---|

分子式 |

C7H7F3O |

分子量 |

164.12 g/mol |

IUPAC名 |

1,1,1-trifluorohept-3-yn-2-one |

InChI |

InChI=1S/C7H7F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-3H2,1H3 |

InChIキー |

KFEXTGQZUJMQBG-UHFFFAOYSA-N |

SMILES |

CCCC#CC(=O)C(F)(F)F |

正規SMILES |

CCCC#CC(=O)C(F)(F)F |

同義語 |

3-Heptyn-2-one, 1,1,1-trifluoro- |

製品の起源 |

United States |

準備方法

CGP42112の合成には、ペプチド結合の形成や特定のアミノ酸残基の組み込みなど、複数のステップが含まれます . 具体的な合成経路と反応条件は、独自の技術であり、一般に公開されていません。 工業的な製造方法には、収量と純度が最適化された大規模なペプチド合成技術が採用されている可能性があります .

化学反応の分析

科学研究への応用

CGP42112は、幅広い科学研究への応用が可能です。

科学的研究の応用

CGP42112 has a wide range of scientific research applications:

Neuroprotection: It has been shown to protect neurons from ischemic injury and reduce neuroinflammation.

Cardiovascular Health: CGP42112 plays a role in modulating blood pressure and improving cardiac function.

Anti-inflammatory Effects: It mitigates oxidative stress and inflammatory responses in astrocytes.

Research Tool: CGP42112 is used as a tool to study the angiotensin II type 2 receptor and its associated signaling pathways.

作用機序

類似の化合物との比較

CGP42112は、アンジオテンシンIIタイプ2受容体に対する高い選択性で独特です. 類似の化合物には以下が含まれます。

化合物21: 神経保護効果を持つ別のアンジオテンシンIIタイプ2受容体アゴニストです.

アンジオテンシンIII: アンジオテンシンIIタイプ2受容体とも相互作用するペプチドですが、有効性と効力は異なります.

類似化合物との比較

Comparison with Structurally Similar Compounds

1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-buten-2-one

Structure: Shares the trifluoromethyl-ketone motif but replaces the heptyne chain with a hydroxy-phenyl-substituted butenone. Properties:

- The phenyl and hydroxyl groups enhance solubility in polar solvents and stabilize resonance structures, unlike the alkyne chain in the target compound .

- Reactivity: The α,β-unsaturated ketone in this compound likely undergoes Michael additions, whereas the alkyne in 1,1,1-Trifluoro-3-heptyne-2-one may favor Huisgen cycloadditions .

2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane

Structure : Contains a trifluoroethyl group linked to a hydroxyphenyl ring but lacks the ketone and alkyne functionalities.

Properties :

- The absence of a ketone reduces electrophilicity, making this compound less reactive in carbonyl-based reactions compared to the target compound .

1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)

Properties:

- Stability: HCFC-123’s chlorine atoms increase environmental persistence, whereas the alkyne in the target compound may degrade more readily under UV light .

Hypothetical Data Table Based on Structural Analogs

| Property | This compound | 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-buten-2-one | 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane |

|---|---|---|---|

| Molecular Formula | C₇H₇F₃O (hypothetical) | C₁₀H₇F₃O₂ | C₉H₉F₃O |

| Functional Groups | CF₃, ketone, alkyne | CF₃, ketone, hydroxy, phenyl | CF₃, hydroxyphenyl |

| Reactivity | Alkyne cycloadditions, ketone reductions | Michael additions, keto-enol tautomerism | Electrophilic aromatic substitution |

| Potential Applications | Polymer precursors, agrochemicals | Pharmaceuticals, organic synthesis | Drug intermediates, material science |

Research Findings and Limitations

- Electron-Withdrawing Effects : The -CF₃ group in all analogs lowers pKa values of adjacent protons, enhancing acidity and stabilizing intermediates in organic reactions .

- Reactivity Differences : The alkyne in the target compound may offer orthogonal reactivity compared to α,β-unsaturated ketones or aromatic systems in analogs .

- Data Gaps : Direct experimental data (e.g., boiling point, solubility) for this compound are absent in the provided evidence, necessitating caution in extrapolations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。